Cas no 204452-94-8 (2-(3-bromophenoxy)acetaldehyde diethyl acetal)
204452-94-8 structure
Product Name:2-(3-bromophenoxy)acetaldehyde diethyl acetal
CAS-nummer:204452-94-8
MF:C12H17BrO3
MW:289.165583372116
CID:2919824
PubChem ID:15453765
Update Time:2025-04-21
2-(3-bromophenoxy)acetaldehyde diethyl acetal Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(3-bromophenoxy)acetaldehyde diethyl acetal
- 1-Bromo-3-(2,2-diethoxy-ethoxy)-benzene;1-bromo-3-(2,2-diethoxyethoxy)benzene;1-Bromo-3-(2,2-diethoxyethoxy)benzene;
- 204452-94-8
- F70276
- AKOS012939953
- DA-08425
- 1-bromo-3-(2,2-diethoxyethoxy)benzene
- 1-Bromo-3-(2 2-diethoxy-ethoxy)-benzene
- A1-02692
- SCHEMBL102555
- BXNLYIJBCFCSBQ-UHFFFAOYSA-N
- 1-Bromo-3-(2,2-diethoxy-ethoxy)-benzene
-
- Inchi: 1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3
- InChI-sleutel: BXNLYIJBCFCSBQ-UHFFFAOYSA-N
- LACHT: BrC1=CC=CC(=C1)OCC(OCC)OCC
Berekende eigenschappen
- Exacte massa: 288.03600
- Monoisotopische massa: 288.03611Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 7
- Complexiteit: 172
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 27.7Ų
Experimentele eigenschappen
- PSA: 27.69000
- LogboekP: 3.22700
2-(3-bromophenoxy)acetaldehyde diethyl acetal Gerelateerde literatuur
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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